Benzyl 2,2-dimethyloctanoate

Description

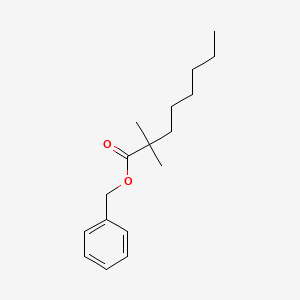

Benzyl 2,2-dimethyloctanoate is a branched-chain aliphatic ester derived from benzyl alcohol and 2,2-dimethyloctanoic acid. Its molecular formula is C₁₇H₂₄O₂, comprising a benzyl group (C₆H₅CH₂–) esterified to a branched octanoic acid moiety with methyl substituents at the second carbon. This structure confers unique physicochemical properties, such as reduced crystallinity and enhanced solubility in nonpolar solvents compared to straight-chain analogs.

Properties

CAS No. |

81325-79-3 |

|---|---|

Molecular Formula |

C17H26O2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

benzyl 2,2-dimethyloctanoate |

InChI |

InChI=1S/C17H26O2/c1-4-5-6-10-13-17(2,3)16(18)19-14-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |

InChI Key |

ZGWYSKCFFPGGPS-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)(C)C(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)OCC1=CC=CC=C1 |

Other CAS No. |

81325-79-3 |

Synonyms |

BDOT benzyl 2,2-dimethyloctanoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Benzyl 2,2-dimethyloctanoate belongs to the ester family, characterized by an oxygen atom linking an alcohol (benzyl) and an acid (2,2-dimethyloctanoic acid). Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Selected Esters

Key Observations :

- Branching vs. Aromaticity: Unlike benzyl benzoate (aromatic acid moiety), this compound features a branched aliphatic acid, likely reducing its melting point and increasing lipid solubility.

- Chain Length: Longer carbon chains (e.g., octanoate vs. benzoate) enhance hydrophobicity, making this compound more suitable for nonpolar applications like lubricants or emollients.

Pharmacological and Therapeutic Comparisons

In a clinical trial, 25% benzyl benzoate demonstrated an 87% cure rate for scabies, significantly outperforming permethrin 5% (27% cure rate) due to emerging acaricide resistance . Though structurally distinct, the benzyl group in both compounds may contribute to skin permeability, but the branched acid in this compound could alter its bioavailability or toxicity profile.

Physicochemical Properties

Branching in the acid moiety influences physical properties:

- Volatility: Branched esters (e.g., isopropyl benzoate ) typically exhibit higher volatility than straight-chain analogs. This compound’s branched structure may similarly enhance evaporation rates, making it useful in fragrance formulations.

- Solubility: Increased branching reduces polarity, improving solubility in oils and organic solvents. This contrasts with aromatic esters like phenyl benzoate (CAS 93-99-2), which have rigid structures and lower solubility in nonpolar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.